5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the condensation of a thieno[2,3-d]pyrimidine precursor with a nitrobenzyl derivative under specific conditions to introduce the nitrobenzyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-mercaptopyrimidine: Another heterocyclic compound with similar structural features.
1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-one: Shares a pyrimidine core and exhibits similar biological activities.
Uniqueness
5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both nitrobenzyl and thieno[2,3-d]pyrimidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
689754-88-9 |
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Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.44 |
IUPAC Name |
5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3 |
InChI Key |
YDJMSRFLGWXQNE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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